6-(Benzyloxy)-N-methylpyridazin-3-amine
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Overview
Description
6-(Benzyloxy)-N-methylpyridazin-3-amine is an organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-N-methylpyridazin-3-amine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone or its equivalent.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
N-Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the pyridazine ring or the benzyloxy group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
6-(Benzyloxy)-N-methylpyridazin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-N-methylpyridazin-3-amine involves its interaction with specific molecular targets. The benzyloxy group may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-(Benzyloxy)-N-methylpyridazin-3-amine: shares similarities with other pyridazine derivatives such as 6-(Benzyloxy)pyridazin-3-amine and N-methylpyridazin-3-amine.
6-(Benzyloxy)pyridazin-3-amine: Lacks the N-methyl group, which may affect its chemical reactivity and biological activity.
N-methylpyridazin-3-amine:
Uniqueness
The presence of both the benzyloxy and N-methyl groups in this compound makes it unique, providing a balance of chemical reactivity and biological activity that can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
N-methyl-6-phenylmethoxypyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-13-11-7-8-12(15-14-11)16-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDQGQRXXHULIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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